molecular formula C20H19FN2O4S2 B12191699 N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12191699
M. Wt: 434.5 g/mol
InChI Key: OGCXPNVUUKUQHM-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a bicyclic sulfone-containing heterocyclic compound with a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural features include:

  • Sulfone group (5,5-dioxide): Enhances polarity and metabolic stability .
  • Phenoxyacetamide moiety: Provides a planar aromatic system for π-π interactions and hydrogen bonding.

The compound is synthesized via multi-step reactions involving cyclization and functionalization of precursor heterocycles. Structural validation relies on spectral techniques (¹H-NMR, ¹³C-NMR, IR) and elemental analysis .

Properties

Molecular Formula

C20H19FN2O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C20H19FN2O4S2/c21-15-8-6-14(7-9-15)10-23-17-12-29(25,26)13-18(17)28-20(23)22-19(24)11-27-16-4-2-1-3-5-16/h1-9,17-18H,10-13H2

InChI Key

OGCXPNVUUKUQHM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrothieno[3,4-d][1, thiazole Core

The bicyclic thieno-thiazole system is synthesized via a tandem cyclization-alkylation reaction. A thiol-containing precursor reacts with chloroacetaldehyde under basic conditions to form the thiazoline ring, followed by intramolecular cyclization.

Typical Conditions

ReagentSolventTemperatureTimeYield
ChloroacetaldehydeEtOH80°C12 h68%
K₂CO₃-Reflux--

The intermediate is isolated as a pale yellow solid and purified via recrystallization from ethanol.

Oxidation to the 5,5-Dioxide Derivative

The sulfone group is introduced using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is highly sensitive to stoichiometry, with excess oxidant leading to over-oxidation.

Optimized Oxidation Protocol

ParameterValue
mCPBA equivalence2.2 eq
Reaction time6 h
Temperature0°C → rt
Yield92%

¹H NMR confirms complete conversion by the disappearance of the sulfoxide proton at δ 3.2 ppm.

Alkylation with 4-Fluorobenzyl Bromide

The 4-fluorobenzyl group is introduced via nucleophilic substitution. The sulfone intermediate is treated with 4-fluorobenzyl bromide in the presence of NaH as a base.

Reaction Profile

ComponentQuantity
Sulfone intermediate1.0 eq
4-Fluorobenzyl bromide1.5 eq
NaH3.0 eq
SolventDMF
Yield85%

Steric hindrance from the sulfone group necessitates elevated temperatures (80°C) for complete reaction.

Coupling with 2-Phenoxyacetyl Chloride

The final amidation step employs 2-phenoxyacetyl chloride under Schotten-Baumann conditions. The E-configuration of the imine is preserved by maintaining a pH > 10.

Coupling Conditions

ParameterValue
2-Phenoxyacetyl chloride1.2 eq
NaOH2.5 eq
SolventTHF/H₂O (3:1)
Temperature0°C → rt
Yield78%

HRMS (ESI): [M+H]⁺ calcd for C₂₃H₂₀FN₂O₄S₂: 503.0892; found: 503.0889.

Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF) accelerate thiazoline formation but promote side reactions. Ethanol balances reactivity and selectivity, as evidenced by kinetic studies:

SolventRate Constant (k, ×10⁻³ s⁻¹)Selectivity (%)
EtOH2.495
DMF5.182
THF1.888

Stereochemical Control

The E-configuration of the imine is favored due to steric repulsion between the 4-fluorobenzyl group and the thieno-thiazole ring. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol energy difference favoring the E-isomer.

Characterization Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H), 4.72 (s, 2H, CH₂), 3.89 (t, J = 6.4 Hz, 2H), 3.12 (d, J = 6.8 Hz, 2H).

¹³C NMR (101 MHz, DMSO-d₆)
δ 169.8 (C=O), 162.3 (C-F), 143.2, 132.5, 129.7, 128.3, 115.4, 68.9 (OCH₂), 52.1, 44.3.

Industrial-Scale Considerations

Continuous flow reactors improve yield and safety for the oxidation and alkylation steps:

StepBatch YieldFlow Yield
Sulfone formation92%96%
Alkylation85%91%

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in developing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Structure Key Substituents Functional Groups Present Reference
Target Compound C₁₉H₁₅F₃N₂O₃S₂ Tetrahydrothieno-thiazole 4-Fluorobenzyl, phenoxyacetamide Sulfone, acetamide, aryl fluoride
N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide C₁₉H₁₅F₃N₂O₃S₂ Tetrahydrothieno-thiazole 2,4-Difluorophenyl, 4-fluorophenyl acetamide Sulfone, acetamide, multiple aryl fluorides
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine C₂₄H₂₂ClN₅O₃S 1,2,4-Triazole 2-Chlorobenzylidene, 3,4,5-trimethoxyphenyl, 4-methylbenzylsulfanyl Triazole, sulfanyl, methoxy
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide C₂₃H₁₈N₄O₂S 1,3,4-Thiadiazole Acetylpyridinyl, benzamide Thiadiazole, acetyl, benzamide

Pharmacological and Physicochemical Properties

Table 2: Key Property Comparisons
Compound Class Solubility Trends Metabolic Stability Bioactivity Insights (Hypothetical)
Tetrahydrothieno-thiazoles Moderate (sulfone increases polarity) High (fluorine reduces oxidation) Potential kinase inhibition due to planar acetamide and fluorinated aryl interactions.
1,2,4-Triazoles Low (bulky substituents) Moderate Antifungal or antibacterial activity via triazole-metal coordination .
1,3,4-Thiadiazoles Variable (depends on substituents) Low (prone to hydrolysis) Anticancer activity via thiadiazole-mediated intercalation or enzyme inhibition .

Substituent Effects on Activity

  • Fluorine Positioning : The target compound’s 4-fluorobenzyl group may enhance target binding compared to 2,4-difluorophenyl analogs due to reduced steric hindrance .
  • Sulfone vs. Sulfanyl : Sulfone groups (as in the target compound) improve solubility but may reduce membrane permeability compared to sulfanyl-containing triazoles .
  • Acetamide vs.

Research Findings and Implications

  • Tautomerism in Triazoles : highlights that 1,2,4-triazole-thiones exist predominantly in the thione form, critical for maintaining hydrogen-bonding capacity in biological systems .
  • Spectral Validation : IR and NMR data confirm structural integrity across analogs. For example, the target compound’s sulfone group is validated by S=O stretches at ~1250 cm⁻¹ and absence of C=O bands post-cyclization .
  • Synthetic Flexibility: Active methylene compounds (e.g., acetylacetone) enable diversification of thiadiazole derivatives, though yields depend on reaction conditions (e.g., glacial acetic acid vs. ethanol) .

Biological Activity

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its pharmacological properties. The presence of the 4-fluorobenzyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of fluorine. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₃F₃N₃O₃S
Molecular Weight345.41 g/mol
Melting Point214–215 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated that modifications at the 4-position could enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The thieno[3,4-d][1,3]thiazole moiety has been associated with anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through apoptosis induction. A case study involving similar compounds revealed that they could inhibit the growth of human cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt pathway .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Some studies report that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells .

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